Acotiamide Impurity 9, chemically known as diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, is a regioisomeric impurity found in Acotiamide. Acotiamide itself is a novel prokinetic drug primarily used to treat functional dyspepsia. The presence of impurities in pharmaceuticals is a significant concern as they can impact the safety and efficacy of the drug. Therefore, identifying and quantifying impurities like Acotiamide Impurity 9 is crucial in pharmaceutical development and quality control.
Acotiamide Impurity 9 is synthesized using the Hantzsch pyridine synthesis. This method involves a one-pot condensation reaction of p-nitrobenzaldehyde, ethylacetoacetate, and ammonia in the presence of methanol as a catalyst. The reaction is generally carried out in refluxing methanol, and the product, Acotiamide Impurity 9, can be isolated by crystallization.
The molecular structure of Acotiamide Impurity 9 has been confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (both 13C and 1H), and gas chromatography-mass spectrometry (GC-MS). These analyses provide detailed information about the functional groups and connectivity of atoms within the molecule, confirming its identity.
The reported physical properties of Acotiamide Impurity 9 include a melting point of 156-158°C. In thin-layer chromatography (TLC) analysis, it shows an Rf value of 0.79 when using a chloroform:methanol (9:1) solvent system. Further research is needed to determine additional physical and chemical properties, such as solubility, stability, and spectroscopic characteristics.
The primary application of Acotiamide Impurity 9 is as a reference standard in the quality control of Acotiamide drug substances and products. Regulatory guidelines, such as those established by the International Conference on Harmonization (ICH), mandate the control of impurities in pharmaceuticals. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed to quantify Acotiamide Impurity 9 in Acotiamide drug substances and formulations. This method is crucial for ensuring the quality and safety of Acotiamide products by monitoring and controlling the levels of this impurity.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: